N-({N'-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({N’-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is a complex organic compound that features a furan ring, a hydrazone linkage, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide typically involves the condensation of 3-hydroxy-4-nitrobenzaldehyde with hydrazine derivatives, followed by acylation with furan-2-carboxylic acid. The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and oxidizing agents like potassium permanganate. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations .
Major Products
Major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
N-({N’-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular pathways and leading to various biological effects. The hydrazone linkage allows for the formation of stable complexes with metal ions, which can be utilized in catalysis and other applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazone derivatives and furan-based molecules. Examples include:
- N-({N’-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide
- N-({N’-[(E)-(3-Methoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide .
Uniqueness
What sets N-({N’-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C14H12N4O6 |
---|---|
Molecular Weight |
332.27 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(3-hydroxy-4-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H12N4O6/c19-11-6-9(3-4-10(11)18(22)23)7-16-17-13(20)8-15-14(21)12-2-1-5-24-12/h1-7,19H,8H2,(H,15,21)(H,17,20)/b16-7+ |
InChI Key |
QNNIIZQWYUHKPA-FRKPEAEDSA-N |
Isomeric SMILES |
C1=COC(=C1)C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)[N+](=O)[O-])O |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.